4-Tert-butylbenzenesulfonic acid;pyren-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylbenzenesulfonic acid;pyren-1-amine is a compound that combines the properties of two distinct chemical entities: 4-tert-butylbenzenesulfonic acid and pyren-1-amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylbenzenesulfonic acid;pyren-1-amine typically involves the reaction of pyrene-1-carboxaldehyde with 4-tert-butylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butylbenzenesulfonic acid;pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Tert-butylbenzenesulfonic acid;pyren-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving molecular interactions and biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-tert-butylbenzenesulfonic acid;pyren-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzenesulfonic acid: A related compound with similar structural features but lacking the pyrene moiety.
Pyrene-1-amine: Another related compound that contains the pyrene moiety but lacks the sulfonic acid group.
Uniqueness
4-Tert-butylbenzenesulfonic acid;pyren-1-amine is unique due to the combination of the sulfonic acid and pyrene moieties, which confer distinct chemical and physical properties. This combination allows for a broader range of applications and interactions compared to the individual components .
Eigenschaften
CAS-Nummer |
646060-86-8 |
---|---|
Molekularformel |
C26H25NO3S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-tert-butylbenzenesulfonic acid;pyren-1-amine |
InChI |
InChI=1S/C16H11N.C10H14O3S/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h1-9H,17H2;4-7H,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
WBQSQCGAAQNVQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.